molecular formula C7H8ClNO3 B6252323 ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate CAS No. 68683-09-0

ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6252323
CAS No.: 68683-09-0
M. Wt: 189.6
InChI Key:
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Description

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of oxazole carboxylic acids or other oxidized derivatives.

    Reduction: Formation of oxazole alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.

    Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the chloromethyl group.

    Ethyl 2-(methyl)-1,3-oxazole-4-carboxylate: Lacks the halogen substituent, resulting in different chemical properties and reactivity.

Properties

CAS No.

68683-09-0

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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